molecular formula C18H25BrN2O3 B1408813 Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate CAS No. 1704065-10-0

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate

Cat. No.: B1408813
CAS No.: 1704065-10-0
M. Wt: 397.3 g/mol
InChI Key: ALERFCWTCWGZAU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community. It is also known as 1-BOC-4-(3-Bromophenyl)piperazine .


Molecular Structure Analysis

The molecular formula of this compound is C15H21BrN2O2 . Its molecular weight is 341.24300 , and its exact mass is 340.07900 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.24300 , an exact mass of 340.07900 , and a LogP value of 3.50910 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Neurochemical Profile and Antagonistic Properties

  • Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is studied for its interaction with 5-HT1A receptors, acting as a selective antagonist at both somatodendritic and postsynaptic receptors. Its effectiveness in this role is highlighted by its high selectivity and ability to block 5-HT1A receptor-mediated events without exhibiting agonist properties (Routledge et al., 1993), (Mundey et al., 1994).

Anticonvulsant and Neuroprotective Properties

  • Compounds related to this compound exhibit notable anticonvulsant activities, as demonstrated in various seizure models. The compounds' structure-activity relationships indicate a potential for neuroprotective applications (Marona et al., 1998), (Largeron et al., 2001).

Anxiolytic and Antidepressant Effects

  • Studies have shown that derivatives of this compound display anxiolytic-like effects without altering general activity levels, suggesting a potential therapeutic application in anxiety disorders (Rodgers & Cole, 1994), (Özkay et al., 2013).

Anti-Obesity and Antihypertensive Properties

  • Some derivatives of this compound have been found to down-regulate triglyceride levels and exhibit therapeutic effects on obesity-related symptoms, potentially marking them as candidate compounds for obesity treatment (Chen et al., 2014). Furthermore, certain analogs have demonstrated antihypertensive activity, suggesting a potential role in managing hypertension (Clark et al., 1983).

Mechanism of Action

While the specific mechanism of action for Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is not mentioned, similar compounds like tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate are used as intermediates in the synthesis of drugs like Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors work by blocking the PARP enzyme, which helps repair damaged DNA in cells. When PARP is blocked, the cells are less able to repair their DNA, leading to cell death .

Safety and Hazards

Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromophenyl)propanoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-12-10-20(11-13-21)16(22)9-6-14-4-7-15(19)8-5-14/h4-5,7-8H,6,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALERFCWTCWGZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123924
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-10-0
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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